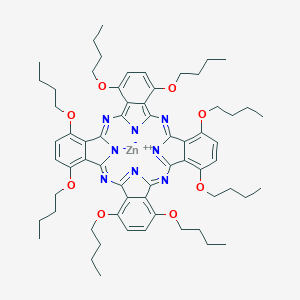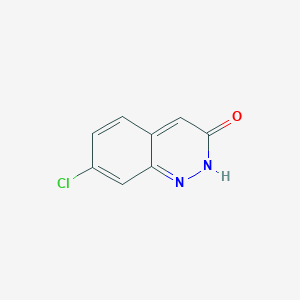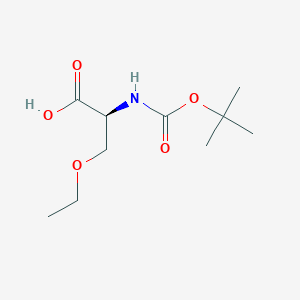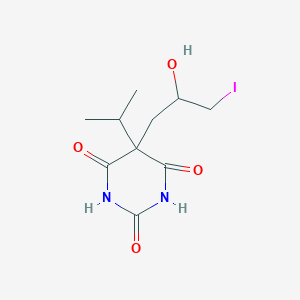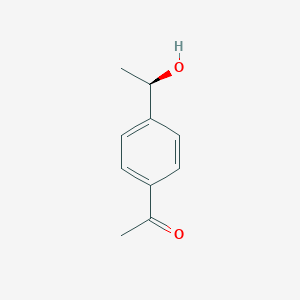
(R)-1-(4-Acetylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(4-Acetylphenyl)ethanol is a chiral compound that has recently gained attention in scientific research due to its potential applications in various fields. The compound is also known as (R)-4'-hydroxyacetophenone and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The purpose of
Mécanisme D'action
The mechanism of action of (R)-1-(4-Acetylphenyl)ethanol is not fully understood. However, studies have shown that the compound exhibits its biological activities through various pathways. For instance, in anti-tumor activity, (R)-1-(4-Acetylphenyl)ethanol inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory activity, the compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-viral activity, (R)-1-(4-Acetylphenyl)ethanol inhibits the replication of viruses by interfering with viral RNA synthesis.
Effets Biochimiques Et Physiologiques
(R)-1-(4-Acetylphenyl)ethanol has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound increases the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation. In vivo studies have shown that (R)-1-(4-Acetylphenyl)ethanol reduces inflammation and oxidative stress in animal models of diseases such as arthritis and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (R)-1-(4-Acetylphenyl)ethanol is its high enantioselectivity and yield in the synthesis process. The compound is also readily available and relatively inexpensive. However, the compound is unstable under certain conditions such as high temperature and acidic or basic environments. Therefore, precautions must be taken during handling and storage to maintain its stability.
Orientations Futures
There are several future directions for the research of (R)-1-(4-Acetylphenyl)ethanol. One of the areas of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential applications in the treatment of various diseases such as cancer, inflammation, and viral infections. Further studies are also needed to elucidate the mechanism of action of (R)-1-(4-Acetylphenyl)ethanol and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of (R)-1-(4-Acetylphenyl)ethanol can be achieved through various methods, including asymmetric reduction, enzymatic resolution, and chiral auxiliary methods. One of the most effective methods is the asymmetric reduction of 4'-acetophenone using chiral catalysts such as BINAP-Ru and Rh-DIOP. The reduction reaction results in the formation of (R)-1-(4-Acetylphenyl)ethanol with high enantioselectivity and yield.
Applications De Recherche Scientifique
(R)-1-(4-Acetylphenyl)ethanol has been extensively studied for its potential applications in various fields. In pharmaceuticals, the compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been used as a chiral building block in the synthesis of various drugs such as the antihistamine drug loratadine and the anti-tuberculosis drug isoniazid. In agrochemicals, (R)-1-(4-Acetylphenyl)ethanol has been used as a pheromone in the control of insect pests. The compound has also been used in the fragrance industry as a key intermediate in the synthesis of various perfumes.
Propriétés
Numéro CAS |
108673-17-2 |
|---|---|
Nom du produit |
(R)-1-(4-Acetylphenyl)ethanol |
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
1-[4-[(1R)-1-hydroxyethyl]phenyl]ethanone |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7,11H,1-2H3/t7-/m1/s1 |
Clé InChI |
NWDDTMPWTLSMBS-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)C(=O)C)O |
SMILES |
CC(C1=CC=C(C=C1)C(=O)C)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)C)O |
Synonymes |
Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



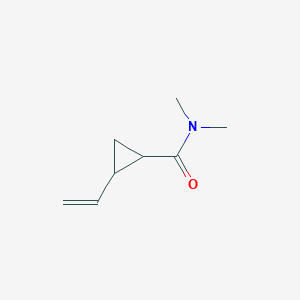
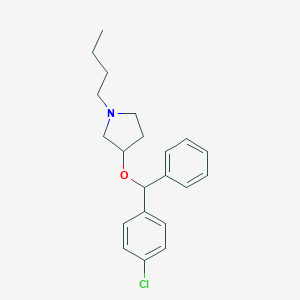
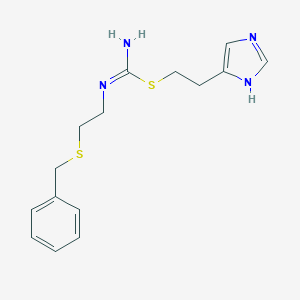
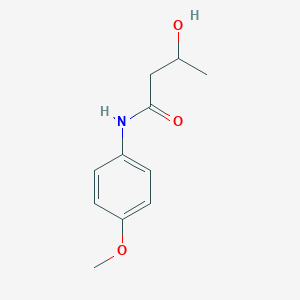
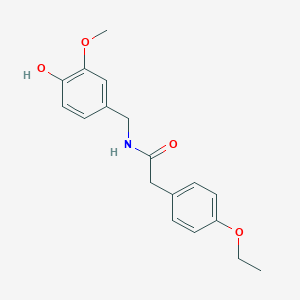
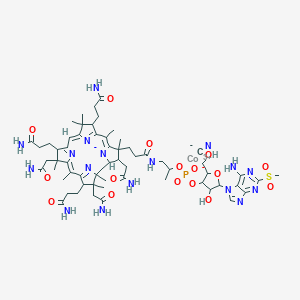

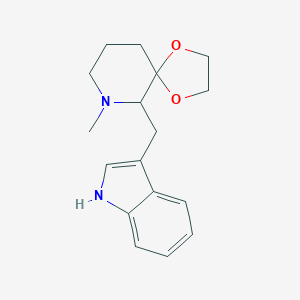
![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)
